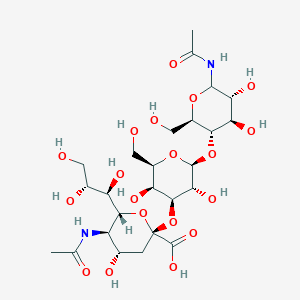

3-Sialyl-N-acetyllactosamine

説明

Structure

3D Structure

特性

IUPAC Name |

(2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42N2O19/c1-7(31)26-13-9(33)3-25(24(40)41,45-20(13)14(35)10(34)4-28)46-21-15(36)11(5-29)43-23(18(21)39)44-19-12(6-30)42-22(27-8(2)32)17(38)16(19)37/h9-23,28-30,33-39H,3-6H2,1-2H3,(H,26,31)(H,27,32)(H,40,41)/t9-,10+,11+,12+,13+,14+,15-,16+,17+,18+,19+,20+,21-,22?,23-,25+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUNVSYPDCXFGLB-KROWHOKKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)NC(=O)C)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C[C@](O[C@H]1[C@@H]([C@@H](CO)O)O)(C(=O)O)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@@H]3[C@H](OC([C@@H]([C@H]3O)O)NC(=O)C)CO)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42N2O19 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90583978 |

Source

|

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

674.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

102490-37-9, 81693-22-3 |

Source

|

| Record name | (2R,4S,5R,6R)-5-acetamido-2-[(2S,3R,4S,5S,6R)-2-[(2R,3S,4R,5R)-6-acetamido-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90583978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Sialyl-N-acetyllactosamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0006581 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Architect of Neural Circuitry: A Technical Guide to the Biological Role of 3'-Sialyl-N-acetyllactosamine in Neuronal Development

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the critical role of the trisaccharide 3'-Sialyl-N-acetyllactosamine (3'-SLN) in the intricate processes of neuronal development. Moving beyond a general discussion of sialylated glycans, this document delves into the specific functions of the 3'-SLN motif, its biosynthesis, spatiotemporal expression, and its direct and indirect influence on neurite outgrowth, synaptogenesis, and myelination. We will explore the key molecular interactions, particularly with sialic acid-binding immunoglobulin-like lectins (Siglecs), and delineate the downstream signaling pathways that orchestrate these developmental events. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to investigate the multifaceted roles of 3'-SLN in both physiological and pathological contexts.

The Building Block of Complexity: Biosynthesis and Expression of 3'-Sialyl-N-acetyllactosamine

The precise architecture of the developing nervous system is critically dependent on the intricate language of cell-surface glycans. Among these, the 3'-SLN motif, composed of sialic acid (N-acetylneuraminic acid, Neu5Ac) linked α2,3 to a galactose (Gal) residue, which in turn is β1,4-linked to N-acetylglucosamine (GlcNAc), emerges as a key regulator.

Biosynthesis: The synthesis of 3'-SLN is a multi-step enzymatic process occurring primarily in the Golgi apparatus. The core disaccharide, N-acetyllactosamine (LacNAc), is formed by the action of β-1,4-galactosyltransferases. The final and crucial step is the addition of a sialic acid residue in an α2,3-linkage to the terminal galactose of LacNAc. This reaction is catalyzed by specific sialyltransferases, primarily ST3Gal enzymes.[1] The expression and activity of these enzymes are tightly regulated during development, ensuring the correct presentation of the 3'-SLN motif at the right time and place. Human congenital disorders linked to mutations in sialyltransferase genes can lead to severe neurological impairments, including intellectual disability and epilepsy, underscoring the importance of this process.[1]

Spatiotemporal Expression: The expression of sialylated N-glycans, including those containing the 3'-SLN motif, undergoes dynamic changes during brain development.[2] Analysis of the developing mouse cerebral cortex has revealed that α2,3-linked sialic acids are predominantly found on N-glycans.[2] The abundance of these structures fluctuates, with specific patterns correlating with key developmental milestones such as neuronal migration, axonal guidance, and synapse formation. This precise regulation of 3'-SLN expression on the cell surface of neurons and glial cells suggests its direct involvement in mediating cell-cell and cell-matrix interactions that are fundamental to the wiring of the nervous system.

| Developmental Stage | Predominant Sialic Acid Linkage on N-Glycans in Mouse Cerebral Cortex | Implication for 3'-SLN Expression |

| Embryonic Day 12 (E12) | α2,6-linked sialic acids are more prevalent. | Lower levels of 3'-SLN. |

| Postnatal Stages | A significant increase in α2,3-linked sialic acids. | Higher levels of 3'-SLN, coinciding with synaptogenesis and myelination. |

The Molecular Handshake: 3'-SLN and its Interaction with Neuronal Receptors

The biological functions of 3'-SLN are primarily mediated through its recognition by specific glycan-binding proteins, or lectins. In the nervous system, the Siglec family of proteins plays a paramount role in recognizing sialylated glycans and transducing downstream signals.

Siglecs as Key Receptors: Siglecs are a family of I-type lectins characterized by an N-terminal V-set immunoglobulin-like domain that binds to sialic acid.[3][4] Several Siglecs are expressed in the nervous system, with distinct cellular distributions and ligand specificities.

-

Siglec-4 (Myelin-Associated Glycoprotein - MAG): Of particular importance is Siglec-4, also known as MAG, which is expressed on the surface of oligodendrocytes and Schwann cells, as well as on neurons themselves.[4][5] MAG preferentially binds to α2,3-linked sialic acids, making the 3'-SLN motif a prime candidate for its endogenous ligand.[5] This interaction is crucial for the maintenance of myelin and the regulation of axonal growth.

-

Microglial Siglecs: Microglia, the resident immune cells of the brain, also express a range of Siglecs, such as Siglec-F in mice and Siglec-11 in humans.[4][6] These microglial Siglecs are involved in microglia-neuron communication and play a role in synaptic pruning and the modulation of neuroinflammation. The interaction of neuronal 3'-SLN with microglial Siglecs can influence microglial activity and, consequently, the health and stability of neuronal circuits.[6]

The binding of 3'-SLN to Siglecs can initiate a cascade of intracellular signaling events. Most CD33-related Siglecs possess immunoreceptor tyrosine-based inhibitory motifs (ITIMs) in their cytoplasmic tails.[3] Upon ligand binding, these ITIMs become phosphorylated, leading to the recruitment of protein tyrosine phosphatases such as SHP-1 and SHP-2. This recruitment typically results in the attenuation of downstream signaling pathways, thereby modulating cellular responses.

Orchestrating Neuronal Architecture: The Role of 3'-SLN in Neurite Outgrowth and Synaptogenesis

The precisely controlled expression of 3'-SLN on the neuronal surface directly influences the fundamental processes of neurite outgrowth and the formation of synapses.

Modulation of Neurite Outgrowth: Neurite outgrowth, the extension of axons and dendrites, is a foundational step in the formation of neural circuits. The interaction between neuronal 3'-SLN and Siglec-4/MAG on adjacent cells can act as a molecular brake, inhibiting excessive axonal growth and promoting axonal stability. This inhibitory signaling is crucial for the proper fasciculation of axons and the prevention of aberrant connections.

Facilitation of Synaptogenesis: Synaptogenesis, the formation of specialized junctions between neurons, is a highly regulated process. The presence of 3'-SLN at nascent synaptic sites can influence the recruitment of synaptic components and the stabilization of synaptic contacts. The interaction of 3'-SLN with its cognate receptors can modulate the activity of cell adhesion molecules and receptor tyrosine kinases, which are key players in synapse formation and maturation.

Below is a proposed signaling pathway illustrating how 3'-SLN, through its interaction with Siglec-4/MAG, can modulate neuronal signaling to influence neurite outgrowth.

Caption: Workflow for In Vitro Neurite Outgrowth Assay.

In Vitro Synaptogenesis Assay

This assay allows for the quantification of synapse formation in neuronal cultures treated with 3'-SLN.

Materials:

-

Primary neuronal culture (e.g., hippocampal neurons)

-

Neurobasal medium supplemented with B27 and GlutaMAX

-

Poly-D-lysine and laminin-coated coverslips

-

Synthetic 3'-Sialyl-N-acetyllactosamine (3'-SLN)

-

Antibodies against presynaptic (e.g., Synapsin-1) and postsynaptic (e.g., PSD-95) markers

-

Fluorescently labeled secondary antibodies

-

Confocal microscope and image analysis software

Protocol:

-

Neuronal Culture:

-

Plate primary hippocampal neurons on coated coverslips at a moderate density (e.g., 50,000 cells/cm²).

-

Culture the neurons for at least 7 days in vitro (DIV) to allow for initial synapse formation.

-

-

Treatment with 3'-SLN:

-

At DIV 7, treat the cultures with varying concentrations of 3'-SLN (e.g., 1 µM, 10 µM, 100 µM) or a vehicle control.

-

-

Incubation and Immunostaining:

-

Continue to culture the neurons for an additional 3-7 days.

-

At the desired time point (e.g., DIV 14), fix the cells as described in the neurite outgrowth assay.

-

Perform double immunofluorescence staining for a presynaptic marker (e.g., Synapsin-1) and a postsynaptic marker (e.g., PSD-95).

-

-

Image Acquisition and Analysis:

-

Acquire high-resolution images of the stained neurons using a confocal microscope.

-

Use image analysis software (e.g., ImageJ with a colocalization plugin) to identify and quantify the number of colocalized presynaptic and postsynaptic puncta, which represent putative synapses.

-

Measure the density of synapses per unit length of dendrite.

-

-

Statistical Analysis:

-

Compare the synapse density between control and 3'-SLN-treated groups using appropriate statistical tests.

-

Future Directions and Therapeutic Potential

The intricate involvement of 3'-SLN in fundamental neurodevelopmental processes opens up exciting avenues for future research and therapeutic intervention. A deeper understanding of the specific interactions between 3'-SLN and its receptors, and the downstream signaling pathways they regulate, could pave the way for novel strategies to address neurodevelopmental disorders and promote regeneration after neuronal injury.

The development of synthetic 3'-SLN mimetics or antagonists could provide powerful tools to modulate neuronal connectivity. Furthermore, exploring the potential of dietary supplementation with 3'-SLN or its precursors to support healthy brain development warrants further investigation. The methodologies outlined in this guide provide a solid foundation for researchers to unravel the full potential of this fascinating molecule in shaping the nervous system.

References

- Crocker, P. R., Paulson, J. C., & Varki, A. (2007). Siglecs and their roles in the immune system.

- Sato, Y., et al. (2014). Determination of major sialylated N-glycans and identification of branched sialylated N-glycans that dynamically change their content during development in the mouse cerebral cortex.

-

MD Biosciences. (n.d.). Neurite Outgrowth In Vitro Assay. Retrieved from [Link]

- Linnartz-Gerlach, B., et al. (2019). The participation of sialic acids in microglia–neuron interactions.

- Siddiqui, S. S., et al. (2019). Siglecs in Brain Function and Neurological Disorders. Cells, 8(9), 1125.

- Angela, L., & Jerry, S. (2016). Neurite Outgrowth Assay. Bio-protocol, 6(1), e1694.

- Yoo, S. W., et al. (2015). Sialylation regulates brain structure and function. The FASEB Journal, 29(7), 3040-3053.

-

Evotec. (n.d.). Neurite Outgrowth Assay. Retrieved from [Link]

- Vyas, A. A., & Schnaar, R. L. (2001). Sialic Acid Is Required for Neuronal Inhibition by Soluble MAG but not for Membrane Bound MAG. Journal of Neuroscience Research, 63(6), 494-500.

- Li, R., et al. (2021). High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons. Current Protocols, 1(6), e166.

- Raedler, A., & Raedler, E. (1986). Lectins are markers of neuronal migration and differentiation in rat brain. Developmental Neuroscience, 8(4), 236-242.

-

Creative Biolabs. (n.d.). Synaptogenesis Assay Service. Retrieved from [Link]

- Clark, K. R., & Sarracino, D. A. (2020). Targeting Macromolecules to CNS and Other Hard-to-Treat Organs Using Lectin-Mediated Delivery. Pharmaceutics, 12(2), 118.

- Cammer, W., & Zhang, H. (1993). Lectin binding by macroglial and microglial cells in the brains of young normal and myelin-deficient (md)

- Zhang, J., et al. (2018). ESI-CID-MS/MS spectra of sialyllactose and sialyl-N-acetyllactosamine. Food Chemistry, 240, 103-111.

- Islam, M. R., & Le, A. (2021). Mass Spectrometry Imaging for Glycome in the Brain. Frontiers in Neurology, 12, 749179.

- Zhang, H., et al. (2018). Mass Spectrometry Imaging for Glycome in the Brain. Frontiers in Neurology, 12, 749179.

- Totti, S., et al. (2020). Synthetic Polymers Provide a Robust Substrate for Functional Neuron Culture.

- Orsini, F., et al. (2021). Mannose-binding lectin promotes blood-brain barrier breakdown and exacerbates axonal damage after traumatic brain injury in mice. Experimental Neurology, 346, 113865.

- Shan, W., et al. (2021). Astrocyte-Neuron Signaling in Synaptogenesis. Frontiers in Cell and Developmental Biology, 9, 680301.

- Lemmon, M. A., & Schlessinger, J. (2010). Receptor tyrosine kinases: mechanisms of activation and signaling. Nature Reviews Molecular Cell Biology, 11(12), 845-855.

- Im, A. M., et al. (2021). Marine Lectins and Lectin-like Proteins as Promising Molecules Targeting Aberrant Glycosylation Signatures in Human Brain Tumors. Marine Drugs, 19(9), 503.

- Cuesto, G., et al. (2011). Phosphoinositide-3-Kinase Activation Controls Synaptogenesis and Spinogenesis in Hippocampal Neurons. Cerebral Cortex, 21(9), 1996-2007.

- Nishikaze, T., & Tashima, Y. (2019). Sialic acid derivatization for glycan analysis by mass spectrometry. Proceedings of the Japan Academy, Series B, 95(9), 531-544.

- De Luca, A., et al. (2019). All Good Things Must End: Termination of Receptor Tyrosine Kinase Signal. International Journal of Molecular Sciences, 20(17), 4229.

- Ziv, N. E., & Garner, C. C. (2004). Synaptogenesis in the CNS: An Odyssey from Wiring Together to Firing Together. Neuron, 43(4), 451-456.

- Kataru, R. P., et al. (2021). Lymphatic-specific intracellular modulation of receptor tyrosine kinase signaling improves lymphatic growth and function. Science Signaling, 14(695), eabc0836.

- Woerly, S., et al. (1993). Synthetic polymer matrices for neural cell transplantation.

- Varey, A. H., et al. (2019). Modulation of Receptor Tyrosine Kinase Activity through Alternative Splicing of Ligands and Receptors in the VEGF-A/VEGFR Axis. Cells, 8(4), 288.

- Monaghan, D. T., et al. (1985). Distribution of N-methyl-D-aspartate-sensitive L-[3H]glutamate-binding sites in rat brain. Proceedings of the National Academy of Sciences, 82(3), 980-984.

- Yoneda, Y., & Ogita, K. (1986). N-methyl-D-aspartate-sensitive [3H]glutamate binding sites in brain synaptic membranes treated with Triton X-100. Brain Research, 383(1-2), 377-381.

- Gladkikh, V., et al. (2022). 3D Neuronal Cell Culture Modeling Based on Highly Porous Ultra-High Molecular Weight Polyethylene. International Journal of Molecular Sciences, 23(6), 3326.

-

Medical's Nest. (2024, February 12). RTK Signaling Pathway || 4K animation video [Video]. YouTube. [Link]

- Nishikawa, H., et al. (1996). Brain sigma receptors labelled by [3H]nemonapride. European Journal of Pharmacology, 309(2), 215-218.

- Hardingham, G. E., & Bading, H. (2010). Coupling of the NMDA receptor to neuroprotective and neurodestructive events. Progress in Neurobiology, 90(1), 1-15.

-

Axol Bioscience. (2017, November 17). Guest Post: Using neural stem cells for safety pharmacology studies. [Link]

- Seeman, P., et al. (1975). Brain receptors for antipsychotic drugs and dopamine: direct binding assays. Proceedings of the National Academy of Sciences, 72(11), 4376-4380.

Sources

- 1. Sialic Acid on the Neuronal Glycocalyx Prevents Complement C1 Binding and Complement Receptor-3-Mediated Removal by Microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Determination of major sialylated N-glycans and identification of branched sialylated N-glycans that dynamically change their content during development in the mouse cerebral cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Siglecs in Brain Function and Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sialic Acid Is Required for Neuronal Inhibition by Soluble MAG but not for Membrane Bound MAG - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Pivotal Role of 3'-Sialyl-N-acetyllactosamine in Human Milk: A Technical Guide for Researchers and Clinicians

Foreword: Beyond Nutrition – The Architectural Brilliance of Human Milk Oligosaccharides

Human milk is not merely a source of sustenance; it is a complex, dynamic biological system meticulously crafted by evolution to nurture and protect the newborn infant. Beyond the essential macronutrients, it contains a diverse array of bioactive components, among which Human Milk Oligosaccharides (HMOs) stand out for their remarkable structural complexity and multifaceted functions. This guide delves into a key member of this family: 3'-Sialyl-N-acetyllactosamine (3'-SLN). As researchers, scientists, and drug development professionals, understanding the intricate biology of molecules like 3'-SLN is paramount. It not only offers profound insights into neonatal health but also opens new avenues for therapeutic innovation, from advanced infant nutrition to novel anti-infective and immunomodulatory agents. This document serves as a technical exploration of 3'-SLN, elucidating its biosynthesis, physiological impact, and the analytical methodologies crucial for its study.

Structural and Biosynthetic Landscape of 3'-Sialyl-N-acetyllactosamine

3'-Sialyl-N-acetyllactosamine is a trisaccharide, a relatively simple yet biologically potent member of the sialylated HMOs.[1][2] Its structure is defined by a molecule of N-acetylneuraminic acid (a type of sialic acid) linked via an α2-3 glycosidic bond to the galactose residue of N-acetyllactosamine (LacNAc).[3]

The Enzymatic Architecture of 3'-SLN Synthesis

The biosynthesis of 3'-SLN is a testament to the precision of glycosyltransferases within the mammary epithelial cells. The process is primarily catalyzed by β-galactoside alpha-2,3-sialyltransferase 4, commonly known as ST3GAL4.[4] This enzyme facilitates the transfer of a sialic acid moiety from a donor substrate, CMP-N-acetylneuraminic acid, to the terminal galactose of the N-acetyllactosamine acceptor.[4] The availability of both the acceptor substrate and the activated sialic acid donor is a critical control point in the synthesis of 3'-SLN and other sialylated HMOs.[1][5]

The synthesis of 3'-SLN can be visualized as a key step in the broader pathway of HMO biosynthesis, as depicted in the following workflow.

Figure 1: Biosynthesis of 3'-Sialyl-N-acetyllactosamine. This diagram illustrates the enzymatic pathway leading to the synthesis of 3'-SLN in the mammary gland.

Concentration Dynamics in Human Milk

The concentration of sialylated HMOs, including 3'-SLN, is not static throughout lactation. It is highest in colostrum, the initial milk produced after birth, and gradually decreases as the milk matures.[6] This dynamic profile suggests a particularly crucial role for these molecules in the earliest stages of neonatal development.

| Lactation Stage | Typical Concentration of 3'-SL (g/L) | Reference |

| Colostrum (Day 1) | Significantly higher than later stages | [7] |

| Colostrum (Days 2-3) | Lower than Day 1 | [7] |

| Mature Milk | 0.1 - 0.3 | [6] |

| Pre-term Milk (first 30 days) | ~0.24 | [6] |

Table 1: Concentration of 3'-Sialyl-N-acetyllactosamine in Human Milk. The concentrations can vary between individuals.

The Multifunctional Role of 3'-Sialyl-N-acetyllactosamine in Infant Health

3'-SLN is a prime example of a bioactive molecule with a range of protective and developmental functions for the newborn. Its effects are most pronounced in the gut and the developing immune system.

Shaping the Infant Gut Microbiome

One of the most well-established roles of HMOs is their prebiotic activity. 3'-SLN, along with other sialylated HMOs, selectively promotes the growth of beneficial bacteria, particularly species of Bifidobacterium.[1][8] These bacteria can utilize sialylated oligosaccharides as a primary energy source, giving them a competitive advantage in the infant gut. The proliferation of bifidobacteria contributes to the establishment of a healthy gut microbiome, which is crucial for nutrient absorption, immune development, and protection against pathogens. Recent studies suggest that while some HMOs have a pronounced bifidogenic effect in infants, sialyllactose may also promote the growth of other short-chain fatty acid-producing bacteria like Phascolarctobacterium and Lachnospiraceae in the adult gut model.

A Decoy for Pathogens: Anti-Adhesive and Anti-Infective Properties

The terminal sialic acid on 3'-SLN mimics the sialylated glycans on the surface of host epithelial cells. This structural similarity allows it to act as a soluble decoy receptor, competitively inhibiting the adhesion of various pathogens to the intestinal mucosa.[2] This anti-adhesive mechanism is a critical first line of defense against infection. 3'-SLN has been shown to be effective against a range of pathogens, including:

-

Viruses: Sialylated HMOs can reduce the infectivity of rotaviruses and noroviruses, common causes of gastroenteritis in infants.[2][9][10]

-

Bacteria: 3'-SLN can inhibit the binding of pathogenic bacteria such as Campylobacter jejuni and certain strains of Escherichia coli.[2]

Immunomodulation and the Developing Immune System

The infant's immune system is immature at birth, and HMOs play a crucial role in its development and education. Sialylated HMOs, including 3'-SLN, can directly interact with immune cells and modulate their activity. A key mechanism involves the interaction with Sialic acid-binding immunoglobulin-like lectins (Siglecs), a family of receptors expressed on the surface of various immune cells.[11]

Binding of 3'-SLN to inhibitory Siglecs can trigger intracellular signaling cascades that dampen inflammatory responses and promote immune tolerance.[11][12] This is vital for preventing excessive inflammation in the infant's gut, which is constantly being exposed to new antigens from food and colonizing microbes.

Figure 2: 3'-SLN Interaction with Inhibitory Siglec Receptors. This diagram illustrates the signaling pathway initiated by the binding of 3'-SLN to an inhibitory Siglec receptor on an immune cell, leading to a dampened inflammatory response.[11][13][14]

Analytical Methodologies for the Quantification of 3'-Sialyl-N-acetyllactosamine

Accurate and robust analytical methods are essential for studying the concentration and biological roles of 3'-SLN. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is the gold standard for the quantification of HMOs. The use of a porous graphitic carbon (PGC) column is particularly advantageous for separating the complex isomers found in human milk.[15][16]

Experimental Protocol: Quantification of 3'-SLN in Human Milk by HPLC-MS/MS

This protocol provides a validated method for the quantification of 3'-SLN.[17][18]

3.1.1. Sample Preparation

-

Thawing and Centrifugation: Thaw frozen human milk samples at 4°C. Centrifuge at 3000 x g for 20 minutes at 4°C to separate the lipid layer.

-

Protein Precipitation: To 100 µL of skim milk, add 300 µL of cold ethanol. Vortex and incubate at -20°C for 30 minutes to precipitate proteins.

-

Supernatant Collection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Carefully collect the supernatant containing the HMOs.

-

Drying and Reconstitution: Dry the supernatant under a vacuum. Reconstitute the dried HMOs in a known volume of ultrapure water for analysis.

3.1.2. HPLC-MS/MS Analysis

-

Chromatographic System: A high-performance liquid chromatography system equipped with a porous graphitic carbon (PGC) column (e.g., Hypercarb, 100 x 2.1 mm, 3 µm).[15]

-

Mobile Phase:

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

-

-

Gradient Elution: A typical gradient would start with a high aqueous phase, gradually increasing the organic phase to elute the more hydrophobic compounds. The exact gradient should be optimized for the specific column and system.

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in negative ion mode with electrospray ionization (ESI).

-

Detection: Multiple Reaction Monitoring (MRM) is used for quantification. The specific precursor and product ion transitions for 3'-SLN should be determined using a pure standard.

3.1.3. Data Analysis and Quantification

A standard curve is generated using a certified reference standard of 3'-SLN at various concentrations. The concentration of 3'-SLN in the milk samples is then determined by comparing the peak area of the analyte to the standard curve.

Future Perspectives and Therapeutic Potential

The profound biological activities of 3'-SLN have spurred significant interest in its therapeutic applications. Both 3'-SL and its isomer 6'-sialyllactose have been granted "Generally Recognized as Safe" (GRAS) status by the U.S. Food and Drug Administration and are now commercially added to infant formulas to better mimic the composition of human milk.[1][8]

Beyond infant nutrition, the anti-inflammatory and immunomodulatory properties of 3'-SLN are being explored for a range of conditions. For example, clinical studies have investigated its potential to alleviate symptoms of knee osteoarthritis. Further research is warranted to explore its applications in other inflammatory and infectious diseases. The ability to synthesize 3'-SLN through enzymatic and microbial methods is paving the way for its large-scale production and broader therapeutic use.[1][5]

Conclusion

3'-Sialyl-N-acetyllactosamine is a prime example of the sophisticated bioactivity embedded within human milk. Its roles as a prebiotic, anti-infective agent, and immunomodulator underscore its importance for infant health and development. For researchers and clinicians, a deep understanding of this molecule, from its biosynthesis to its mechanism of action, is crucial for advancing pediatric nutrition and developing novel therapeutic strategies. The continued exploration of 3'-SLN and other HMOs holds immense promise for improving human health, from infancy to adulthood.

References

-

Zhu, S., Li, H., Li, Y., & Ma, L. (2022). Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, 3'-sialyllactose and 6'-sialyllactose. Food Chemistry: X, 16, 100488. [Link]

-

Lis-Kuberka, J., & Orczyk-Pawiłowicz, M. (2019). Sialylated Oligosaccharides and Glycoconjugates of Human Milk. The Impact on Infant and Newborn Protection, Development and Well-Being. Nutrients, 11(2), 306. [Link]

-

Bao, Y., Zhu, L., & Tiemeyer, M. (2013). Quantification of Neutral Human Milk Oligosaccharides by Graphitic Carbon High-Performance Liquid Chromatography With Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 405(1), 295-304. [Link]

-

Ahmad, I., Singh, P., & Singh, B. (2021). Current Perspective of Sialylated Milk Oligosaccharides in Mammalian Milk: Implications for Brain and Gut Health of Newborns. Foods, 10(2), 464. [Link]

-

Li, Y., Zhu, S., & Ma, L. (2024). Review on bioproduction of sialylated human milk oligosaccharides: Synthesis methods, physiologic functions, and applications. Carbohydrate Polymers, 352, 123177. [Link]

-

Zhu, S., Li, H., Li, Y., & Ma, L. (2022). Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, 3'-sialyllactose and 6'-sialyllactose. Food Chemistry: X, 16, 100488. [Link]

-

Li, Y., Zhu, S., & Ma, L. (2024). Review on bioproduction of sialylated human milk oligosaccharides: Synthesis methods, physiologic functions, and applications. Carbohydrate Polymers, 352, 123177. [Link]

-

CD BioGlyco. (n.d.). 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service. Retrieved from CD BioGlyco website. [Link]

-

Reactome. (n.d.). ST3GAL4 transfers Neu5Ac to terminal Gal of N-glycans. Retrieved from Reactome Pathway Database. [Link]

-

Balogh, R., Jankovics, P., & Béni, S. (2015). Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column. Journal of Chromatography A, 1422, 140-146. [Link]

-

Varki, A., & Gagneux, P. (2012). Multifarious roles of sialic acids in immunity. Annals of the New York Academy of Sciences, 1253, 16-36. [Link]

-

Graphviz. (2024). DOT Language. Retrieved from Graphviz. [Link]

-

The Coding Train. (2021, January 14). Graphviz tutorial [Video]. YouTube. [Link]

-

Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from Sketchviz. [Link]

-

National Center for Biotechnology Information. (n.d.). ST3GAL4 ST3 beta-galactoside alpha-2,3-sialyltransferase 4 [Homo sapiens (human)]. Retrieved from NCBI Gene. [Link]

-

Csernák, O., Rácz, B., Alberti, Á., & Béni, S. (2020). Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman. Journal of Pharmaceutical and Biomedical Analysis, 184, 113184. [Link]

-

Mondal, S., Bhaumik, P., & Mandal, C. (2015). Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens. Indian Journal of Medical Research, 142(4), 381–393. [Link]

-

Chad's Blog. (2021, March 26). Building diagrams using graphviz. [Link]

-

Asakuma, S., Akahori, M., Kimura, K., Watanabe, Y., Nakamura, T., Tsunemi, M., ... & Urashima, T. (2007). Sialyl oligosaccharides of human colostrum: changes in concentration during the first three days of lactation. Bioscience, Biotechnology, and Biochemistry, 71(6), 1447-1451. [Link]

-

Fazli, A., Bradley, S. J., Kiefel, M. J., Jolly, C., Holmes, I. H., & von Itzstein, M. (2001). Synthesis and biological evaluation of sialylmimetics as rotavirus inhibitors. Journal of Medicinal Chemistry, 44(20), 3292-3301. [Link]

-

Mondal, S., Bhaumik, P., & Mandal, C. (2015). Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens. Indian Journal of Medical Research, 142(4), 381–393. [Link]

-

Csernák, O., Rácz, B., Alberti, Á., & Béni, S. (2020). Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman. Journal of Pharmaceutical and Biomedical Analysis, 184, 113184. [Link]

-

Bender, G. D., & Rutherfurd, K. J. (2013). Rapid, quantitative analysis of 3'- and 6'-sialyllactose in milk by flow-injection analysis-mass spectrometry: screening of milks for naturally elevated sialyllactose concentration. Journal of Dairy Science, 96(12), 7546-7554. [Link]

-

Chin, A. C., Chin, E. L., & Lee, K. H. (2015). Assessment of the coordinated role of ST3GAL3, ST3GAL4 and ST3GAL6 on the α2,3 sialylation linkage of mammalian glycoproteins. Biotechnology Journal, 10(7), 1062-1072. [Link]

-

Isa, P., López, S., & Arias, C. F. (2006). Role of sialic acids in rotavirus infection. Glycoconjugate Journal, 23(1-2), 27-37. [Link]

-

Li, M., Liu, F., Zhang, Y., Wang, Z., & Wang, X. (2019). Colostral and mature breast milk protein compositional determinants in Qingdao, Wuhan and Hohhot. Italian Journal of Pediatrics, 45(1), 101. [Link]

-

Wang, Y., Wang, Y., & Li, J. (2024). ST3GAL4 promotes tumorigenesis in breast cancer by enhancing aerobic glycolysis. Human Cell, 38(1), 1. [Link]

-

Crocker, P. R., Paulson, J. C., & Varki, A. (2007). Siglecs and their roles in the immune system. Nature Reviews Immunology, 7(4), 255-266. [Link]

-

Mondal, S., Bhaumik, P., & Mandal, C. (2015). ST3Gal-4 is the primary sialyltransferase regulating the synthesis of E-, P-, and L-selectin ligands on human myeloid leukocytes. Blood, 125(4), 659-669. [Link]

-

Parashar, U. D., & Glass, R. I. (2009). Therapeutics and Immunoprophylaxis Against Noroviruses and Rotaviruses: The Past, Present, and Future. Current Opinion in Infectious Diseases, 22(5), 493-499. [Link]

-

Balogh, R., Jankovics, P., & Béni, S. (2015). Qualitative and quantitative analysis of N-acetyllactosamine and lacto-N-biose, the two major building blocks of human milk oligosaccharides in human milk samples by high-performance liquid chromatography-tandem mass spectrometry using a porous graphitic carbon column. Journal of Chromatography A, 1422, 140-146. [Link]

-

Alberti, Á., Rácz, B., & Béni, S. (2024). Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review. Journal of Pharmaceutical and Biomedical Analysis, 249, 116248. [Link]

-

Graphviz. (n.d.). Simple Graph. Retrieved from Graphviz Examples and Tutorial. [Link]

-

Mondal, S., Bhaumik, P., & Mandal, C. (2015). ST3Gal-4 is the primary sialyltransferase regulating the synthesis of E-, P-, and L-selectin ligands on human myeloid leukocytes. Blood, 125(4), 659-669. [Link]

-

Coppa, G. V., Gabrielli, O., Bertino, E., Zampini, L., Galeazzi, T., Padella, L., ... & Volpi, N. (2013). Human milk glycosaminoglycans: the state of the art and future perspectives. Italian Journal of Pediatrics, 39, 2. [Link]

-

Mondal, S., Bhaumik, P., & Mandal, C. (2015). Interaction of pathogens through linkage-specific sialic acids with different siglecs present on neutrophil and macrophages. Indian Journal of Medical Research, 142(4), 381–393. [Link]

-

Tanaka, A., Suto, A., & Uchida, H. (2024). Sialyllactose Enhances the Short-Chain Fatty Acid Production and Barrier Function of Gut Epithelial Cells via Nonbifidogenic Modification of the Fecal Microbiome in Human Adults. Microorganisms, 12(2), 252. [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. PubChem Compound Database. [Link]

-

Wang, L., Zhang, J., & Chen, W. (2023). Bifidobacterium bifidum CCFM1163 alleviates cathartic colon by activating the BDNF-TrkB-PLC/IP3 pathway to reconstruct the intestinal nerve and barrier. Food & Function, 14(12), 5656-5669. [Link]

-

Al-Salami, H., & Butt, G. (2022). Role of Bifidobacterium in Modulating the Intestinal Epithelial Tight Junction Barrier: Current Knowledge and Perspectives. Journal of Microbiology and Biotechnology, 32(1), 1-11. [Link]

-

Wu, R., & Lebrilla, C. B. (2011). Annotation and Structural Analysis of Sialylated Human Milk Oligosaccharides. Journal of Proteome Research, 10(10), 4575-4584. [Link]

-

Chen, Y., & Kang, S. M. (2023). Advances in the development of antivirals for rotavirus infection. Frontiers in Microbiology, 14, 1145631. [Link]

-

da Costa, N. B., Pimentel, T. C., & de Souza, E. L. (2021). Comparative Lipid Analysis of Colostrum and Mature Human Milk Using UHPLC-Q-TOF-MS. Foods, 10(11), 2758. [Link]

-

National Center for Biotechnology Information. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. PubChem Compound Database. [Link]

-

Greenberg, H. B., & Jiang, B. (2023). Mucosal and systemic neutralizing antibodies to norovirus induced in infant mice orally inoculated with recombinant rotaviruses. Proceedings of the National Academy of Sciences, 120(9), e2214421120. [Link]

Sources

- 1. Recent progress on health effects and biosynthesis of two key sialylated human milk oligosaccharides, 3'-sialyllactose and 6'-sialyllactose - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Advances in the Biosynthesis and Application of Sialyllactose - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]

- 3. 3′-α-Sialyl-N-acetyllactosamine (3′SLN) Production Service - CD BioGlyco [bioglyco.com]

- 4. ST3Gal-4 is the primary sialyltransferase regulating the synthesis of E-, P-, and L-selectin ligands on human myeloid leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Review on bioproduction of sialylated human milk oligosaccharides: Synthesis methods, physiologic functions, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Current Perspective of Sialylated Milk Oligosaccharides in Mammalian Milk: Implications for Brain and Gut Health of Newborns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sialyl oligosaccharides of human colostrum: changes in concentration during the first three days of lactation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Role of sialic acids in rotavirus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Therapeutics and Immunoprophylaxis Against Noroviruses and Rotaviruses: The Past, Present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Sialic acids siglec interaction: A unique strategy to circumvent innate immune response by pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The interplay between Siglecs and sialylated pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. semanticscholar.org [semanticscholar.org]

- 15. Quantification of neutral human milk oligosaccharides by graphitic carbon high-performance liquid chromatography with tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Analysis of human biological samples using porous graphitic carbon columns and liquid chromatography-mass spectrometry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Quantitative analysis of 3'- and 6'-sialyllactose in human milk samples by HPLC-MS/MS: A validated method for the comparison of two consecutive lactation periods in the same woman - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Central Role of 3'-Sialyl-N-acetyllactosamine in Glycobiology: A Technical Guide for Researchers and Drug Development Professionals

Abstract

3'-Sialyl-N-acetyllactosamine (3'-SLN) is a terminal trisaccharide motif found on N- and O-linked glycans of glycoproteins and glycolipids. While seemingly a subtle modification, the presence of this structure dictates profound biological outcomes, ranging from the orchestration of immune responses to the progression of metastatic cancer and host-pathogen interactions. This technical guide provides an in-depth exploration of the biosynthesis, multifaceted biological functions, and key methodologies for the investigation of 3'-SLN. We delve into the enzymatic machinery responsible for its synthesis, its critical role as a core component of selectin ligands in inflammation, its contribution to tumor cell motility and immune evasion, and its function as a docking site for pathogens. This document is intended for researchers, scientists, and drug development professionals, offering not only a comprehensive theoretical framework but also detailed, field-proven protocols for the practical study of this pivotal glycan.

The Biosynthetic Pathway of 3'-Sialyl-N-acetyllactosamine

The expression of 3'-SLN on the cell surface is not a default event but rather the result of a tightly regulated, sequential enzymatic cascade within the Golgi apparatus. The process begins with the formation of the core disaccharide, N-acetyllactosamine (LacNAc), which is then terminated with a sialic acid residue in a specific α2-3 linkage.

The foundational LacNAc structure (Galβ1-4GlcNAc) is synthesized by the action of β1,4-galactosyltransferases (e.g., B4GALT1)[1]. These enzymes transfer a galactose (Gal) molecule from a UDP-Gal donor to a terminal N-acetylglucosamine (GlcNAc) residue on a growing glycan chain. This step is fundamental, as the resulting LacNAc unit is the immediate precursor for sialylation.

The final and defining step is the addition of N-acetylneuraminic acid (Neu5Ac), the most common sialic acid, to the C3 hydroxyl group of the galactose residue. This reaction is catalyzed by a specific subset of sialyltransferases known as β-galactoside α2,3-sialyltransferases (ST3Gals). Several members of this family, including ST3GalIV and ST3GalVI, are known to perform this function, transferring Neu5Ac from a CMP-Neu5Ac donor to the terminal galactose of LacNAc[2]. The differential expression of these enzymes across various cell types and physiological states is a primary mechanism for controlling the presentation of 3'-SLN and its associated biological activities.[1][3]

For many biological functions, particularly in inflammation and cancer, the 3'-SLN structure is further modified by fucosylation to create the tetrasaccharide Sialyl Lewis X (sLex). This is accomplished by α1,3-fucosyltransferases (FUTs), which add a fucose residue to the GlcNAc of the 3'-SLN motif[3][4].

Figure 1: Enzymatic cascade for the biosynthesis of 3'-SLN and Sialyl Lewis X.

Core Biological Functions of 3'-Sialyl-N-acetyllactosamine

The presentation of 3'-SLN on the cell surface serves as a molecular language, mediating critical interactions in health and disease. Its function is context-dependent, primarily dictated by the proteins (lectins) that recognize and bind to it.

Inflammation: A Key Component of Selectin Ligands

One of the most well-characterized roles of 3'-SLN is as an essential component of the ligands for the selectin family of adhesion molecules (E-selectin, P-selectin, and L-selectin). When fucosylated to form sLex, this glycan epitope becomes the primary recognition motif that mediates the initial tethering and subsequent rolling of leukocytes on activated endothelial cells at sites of inflammation[5].

This process is a prerequisite for leukocyte extravasation into tissues. E-selectin, expressed on cytokine-activated endothelial cells, and P-selectin, rapidly mobilized to the surface of activated endothelium and platelets, both recognize sLex on leukocyte surface glycoproteins like P-selectin glycoprotein ligand-1 (PSGL-1)[4]. This interaction slows the circulating leukocyte, allowing for subsequent firm adhesion mediated by integrins[6]. The requirement for the α2-3 linked sialic acid is absolute; its absence abrogates selectin binding. Therefore, the biosynthesis of 3'-SLN is a critical control point in the inflammatory cascade.

Figure 3: Workflow for the E-selectin mediated cell adhesion assay.

Quantitative Binding Analysis by Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures biomolecular interactions in real-time. It is ideal for determining the binding kinetics (association rate, kon; dissociation rate, koff) and affinity (dissociation constant, KD) of a lectin binding to a specific glycan like 3'-SLN.

Protocol: Analyzing Lectin-3'-SLN Interaction via SPR

Rationale: This protocol immobilizes a lectin (the "ligand") on a sensor chip and flows solutions containing a 3'-SLN-conjugated molecule (the "analyte") over the surface. The change in refractive index upon binding is measured, allowing for precise calculation of binding parameters. This provides a much deeper, quantitative understanding of the interaction than endpoint assays.

Materials:

-

SPR instrument (e.g., Biacore, OpenSPR)

-

Sensor chip (e.g., CM5 dextran chip)

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified lectin (e.g., E-selectin)

-

Analyte: 3'-SLN conjugated to a carrier like BSA or a synthetic polymer

-

Running buffer (e.g., HBS-P+: HEPES, NaCl, P20 surfactant, pH 7.4, with 1 mM CaCl2)

-

Regeneration solution (e.g., low pH glycine or high salt solution, to be optimized)

Step-by-Step Methodology:

-

Chip Preparation and Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface by injecting a 1:1 mixture of EDC/NHS for 7 minutes.[7]

-

Inject the lectin (diluted to 20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (e.g., 2000-4000 Response Units, RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl for 7 minutes.[7] A reference flow cell should be prepared similarly but without injecting the lectin (mock-coupled).

-

-

Analyte Binding Measurement:

-

Prepare a dilution series of the 3'-SLN conjugate analyte in running buffer. A typical concentration range might be 0.1x to 10x the expected KD (e.g., 100 nM to 100 µM). Also include a zero-concentration sample (running buffer alone) for double referencing.

-

Inject each analyte concentration over the reference and ligand flow cells for a set association time (e.g., 180 seconds), followed by an injection of running buffer for a set dissociation time (e.g., 300 seconds).[8][9] The flow rate should be high enough (e.g., 30 µL/min) to minimize mass transport limitation.

-

-

Surface Regeneration: After each analyte injection cycle, inject the optimized regeneration solution to strip the bound analyte and return the baseline to its starting point. The regeneration solution must be harsh enough to remove the analyte but not so harsh that it denatures the immobilized ligand.

-

Data Analysis:

-

Subtract the signal from the reference flow cell and the zero-concentration injection from the ligand flow cell data to obtain the specific binding sensorgrams.

-

Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.[9] This will yield the kinetic constants (kon, koff) and the equilibrium dissociation constant (KD = koff/kon).

-

Table 1: Representative Binding Affinity Data

| Interacting Pair | Technique | KD (µM) | Source |

| Jacalin - Galactose | SPR | 16 ± 5 | [10] |

| Concanavalin A - Mannose | SPR | 200 ± 50 | [10] |

| H. pylori - 3'-Sialyllactose | Adhesion Assay (IC50) | Millimolar Range | [11] |

Note: The table provides examples of carbohydrate-lectin binding affinities measured by SPR and a functional inhibition concentration from an adhesion assay to illustrate the typical range of these interactions.

Conclusion and Future Directions

3'-Sialyl-N-acetyllactosamine is a glycan of immense biological importance, acting as a critical mediator of cell-cell and cell-pathogen interactions. Its role as a cornerstone of selectin ligands in inflammation, a promoter of cancer metastasis, a tool for immune evasion, and a receptor for pathogens places it at the center of numerous physiological and pathological processes. For researchers and drug development professionals, understanding the biosynthesis and function of 3'-SLN is paramount. The development of inhibitors that block the biosynthesis of 3'-SLN (e.g., sialyltransferase inhibitors) or antagonists that block its interaction with lectins (e.g., glycomimetics) represents a promising therapeutic avenue for a wide range of diseases, from chronic inflammatory conditions to metastatic cancer. The robust methodologies detailed in this guide provide the essential tools to probe these interactions, validate targets, and screen for novel therapeutics in the burgeoning field of glycobiology.

References

- Kelm, S., Schauer, R., Manuguerra, J. C., Gross, H. J., & Crocker, P. R. (1994). Sialoadhesin, a macrophage sialic acid binding receptor for haemopoietic cells, binds to the sialyl-6-sulpho-Lewis x determinant.

- Dam, T. K., & Brewer, C. F. (2010). Isothermal titration calorimetry of lectin-carbohydrate interactions: a tutorial. Methods in molecular biology (Clifton, N.J.), 626, 1–17.

- Franke, J., Braun, K., & Kuhl, P. (2003). Enzymatic synthesis of N-acetyllactosamine in aqueous-organic reaction media. Pharmazie, 58(12), 857–859.

- Käs, J. A., & Bausch, A. R. (1996). Direct measurement of the binding force of a single selectin molecule. Biophysical journal, 70(2), 624–630.

- Palcic, M. M., Heerze, L. D., Pierce, M., & Hindsgaul, O. (1989). The use of immobilized glycosyltransferases in the synthesis of oligosaccharides.

- Wong, C. H., Ichikawa, Y., Krach, T., Gautheron-Le Narvor, C., Dumas, D. P., & Look, G. C. (1991). Probing the acceptor specificity of beta-1,4-galactosyltransferase for the development of enzymatic synthesis of novel oligosaccharides. Journal of the American Chemical Society, 113(21), 8137–8145.

-

Hasehira, K., Tateno, H., & Hirabayashi, J. (2014). Isothermal calorimetric analysis of lectin-sugar interaction. Methods in molecular biology (Clifton, N.J.), 1200, 207–214.

- BenchChem. (n.d.). A Researcher's Guide to Isothermal Titration Calorimetry of 7-O-Acetylated Sialic Acid Binding to Lectins. BenchChem.

-

Wikipedia. (2023). Sialyl-Lewis X. In Wikipedia.

- Wu, H., & Feyerabend, T. B. (2011). Direct Measurement of Glyconanoparticles and Lectin Interactions by Isothermal Titration Calorimetry. ACS nano, 5(7), 5458–5465.

-

Zhang, L., Luo, S., & Li, B. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Exploration of Targeted Anti-tumor Therapy, 4(1), 101-118.

- Zhang, L., Luo, S., & Li, B. (2023). Essential functions, syntheses and detection of sialyl Lewis X on glycoproteins. Exploration of Targeted Anti-tumor Therapy, 4(1), 101-118.

- Tateno, H., & Hirabayashi, J. (2021). Binding assay of calreticulin using isothermal titration calorimetry. In Glycoscience Protocols (pp. 1-8). Springer US.

- Yi, W., Liu, X., & Chen, X. (2010). Chemoenzymatic synthesis of the sialyl Lewis X glycan and its derivatives. Organic & biomolecular chemistry, 8(17), 3845–3852.

- ResearchGate. (n.d.). Biosynthesis of Sialyl-Lewis a and Sialyl-Lewis x on N-Glycan, O-Glycan, and Glycolipid Scaffolds.

- Japan Consortium for Glycobiology and Glycotechnology DataBase. (n.d.).

- Vector Laboratories. (n.d.).

- Smith, E. A., Thomas, W. D., Kiessling, L. L., & Corn, R. M. (2001). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions. Journal of the American Chemical Society, 123(25), 6125–6133.

-

Simon, P. M., Goode, P. L., Mobasseri, A., & Zopf, D. (1997). Inhibition of Helicobacter pylori binding to gastrointestinal epithelial cells by sialic acid-containing oligosaccharides. Infection and immunity, 65(2), 750–757.

-

Gomes, J., Lages, A., & Reis, C. A. (2023). ST3GalIV drives SLeX biosynthesis in gastrointestinal cancer cells and associates with cancer cell motility. Glycoconjugate journal, 40(4), 421–433.

- Tateno, H., & Hirabayashi, J. (2021). Lectin blotting. In Glycoscience Protocols (pp. 1-9). Springer US.

- Nicoya Lifesciences. (n.d.). Binding Kinetics of Glycoprotein Interactions using SPR. Nicoya Lifesciences Blog.

- Drake, R. R., & Jones, E. E. (2017). Studying Extracellular Signaling Utilizing a Glycoproteomic Approach: Lectin Blot Surveys, a First and Important Step. Methods in molecular biology (Clifton, N.J.), 1503, 131–142.

- Simon, P. M., Goode, P. L., Mobasseri, A., & Zopf, D. (1997). Inhibition of Helicobacter pylori binding to gastrointestinal epithelial cells by sialic acid-containing oligosaccharides. Infection and immunity, 65(2), 750–757.

-

Tsuboi, S., & Fukuda, M. (2021). Selectin-binding analysis of tumor cells. In Glycoscience Protocols (pp. 1-9). Springer US.

- The Biochemist. (2023). A beginner's guide to surface plasmon resonance. Portland Press.

- Armuzzi, A., Cremonini, F., Ojetti, V., Canducci, F., & Gasbarrini, G. (2001). Treatment of Helicobacter Pylori Infection Using a Novel Antiadhesion Compound (3'sialyllactose sodium salt). A Double blind, Placebo-Controlled Clinical Study. Digestive and Liver Disease, 33(9), 760-764.

- ResearchGate. (n.d.). Lectin staining and Western blot data showing differential sialylation of nutrient-deprived cancer cells to sialic acid supplementation.

- Creative BioMart. (n.d.). Principle and Protocol of Surface Plasmon Resonance (SPR).

- Gomes, J., Lages, A., & Reis, C. A. (2023). ST3GalIV drives SLeX biosynthesis in gastrointestinal cancer cells and associates with cancer cell motility.

- Davis, S. J., & van der Merwe, P. A. (1996). The structure and ligand-binding properties of CD2. Immunological reviews, 154, 177–195.

- Sawada, R., Tsuboi, S., & Fukuda, M. (1994). Differential E-selectin-dependent adhesion efficiency in sublines of a human colon cancer exhibiting distinct metastatic potentials. The Journal of biological chemistry, 269(2), 1425–1431.

- Weitz-Schmidt, G. (2002). Cell Adhesion Assays. Methods in molecular biology (Clifton, N.J.), 192, 223–232.

- Armuzzi, A., Cremonini, F., Ojetti, V., Canducci, F., & Gasbarrini, G. (2001). Treatment of Helicobacter pylori infection using a novel antiadhesion compound (3'sialyllactose sodium salt). A double blind, placebo-controlled clinical study. Digestive and liver disease : official journal of the Italian Society of Gastroenterology and the Italian Association for the Study of the Liver, 33(9), 760–764.

-

Chung, T. W., Choi, H. J., & Kim, C. H. (2020). 3'-sialyllactose targets cell surface protein, SIGLEC-3, and induces megakaryocyte differentiation and apoptosis by lipid raft-dependent endocytosis. Glycoconjugate journal, 37(2), 187–200.

-

Rodrigues, E., & Macauley, M. S. (2018). Engagement of sialylated glycans with Siglec receptors on suppressive myeloid cells inhibits anticancer immunity via CCL2. Journal for immunotherapy of cancer, 6(1), 69.

- Northwestern University. (n.d.). Comprehensive N-glycan Profiling, Characterization and Detailed Structure Analysis. Northwestern University.

- Cell Biolabs, Inc. (n.d.). CytoSelect™ Leukocyte-Endothelium Adhesion Assay. Cell Biolabs, Inc..

- Park, S. Y., Kim, Y. S., & Lee, S. J. (2018). Anti-bacterial effects of enzymatically-isolated sialic acid from glycomacropeptide in a Helicobacter pylori-infected murine model. Journal of microbiology and biotechnology, 28(1), 108–116.

- Brinkman-Van der Linden, E. C., & Varki, A. (2000). New aspects of siglec binding specificities, including the significance of fucosylation and of the sialyl-Tn epitope. Sialic acid-binding immunoglobulin superfamily lectins. The Journal of biological chemistry, 275(12), 8625–8632.

- Gomes, J., Lages, A., & Reis, C. A. (2023). ST3GalIV drives SLeX biosynthesis in gastrointestinal cancer cells and associates with cancer cell motility.

- Sigma-Aldrich. (n.d.). Mass Spectrometry of Glycans. Sigma-Aldrich.

- protocols.io. (2023). Adhesion assay. protocols.io.

- Läubli, H., & Borsig, L. (2019). Targeting sialic acid-Siglec interactions to reverse immune suppression in cancer. Glycobiology, 29(1), 12–21.

- Kuno, A., & Hirabayashi, J. (2021). N-Glycan profiling by liquid chromatography-mass spectrometry (LC-MS). In Glycoscience Protocols (pp. 1-12). Springer US.

- Asparia Glycomics. (n.d.). N-Glycan Profiling. Asparia Glycomics.

- Gomes, J., Lages, A., & Reis, C. A. (2023). ST3GalIV drives SLeX biosynthesis in gastrointestinal cancer cells and associates with cancer cell motility.

- Macauley, M. S., Crocker, P. R., & Paulson, J. C. (2014). Role of Siglecs and Related Glycan-Binding Proteins in Immune Responses and Immunoregulation. Annual review of immunology, 32, 633–667.

- Waters. (n.d.). A Deglycosylation and Sample Cleanup Method for Mass Spectrometry Analysis of N-linked Glycans.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ST3GalIV drives SLeX biosynthesis in gastrointestinal cancer cells and associates with cancer cell motility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. explorationpub.com [explorationpub.com]

- 4. Sialyl-Lewis X - Wikipedia [en.wikipedia.org]

- 5. Binding Assay for Selectins | Springer Nature Experiments [experiments.springernature.com]

- 6. cellbiolabs.com [cellbiolabs.com]

- 7. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 8. nicoyalife.com [nicoyalife.com]

- 9. portlandpress.com [portlandpress.com]

- 10. kiesslinglab.com [kiesslinglab.com]

- 11. Inhibition of Helicobacter pylori binding to gastrointestinal epithelial cells by sialic acid-containing oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

introduction to 3'-Sialyl-N-acetyllactosamine and its significance

An In-Depth Technical Guide to 3'-Sialyl-N-acetyllactosamine (3'-SLN): From Core Biochemistry to Therapeutic Frontiers

Abstract

Sialylated glycans, terminal structures on glycoproteins and glycolipids, are pivotal mediators of a vast array of biological recognition events. Among these, 3'-Sialyl-N-acetyllactosamine (3'-SLN) has emerged as a structure of profound significance, orchestrating cellular dialogues in health and disease. This guide provides a detailed exploration of 3'-SLN, delineating its core biochemical principles, biosynthetic pathways, and functional roles. We will examine its critical involvement in immune modulation through interactions with Siglecs and selectins, and its well-documented upregulation in oncogenic processes, where it serves as both a biomarker and a therapeutic target. Furthermore, this document furnishes detailed methodologies for the detection, analysis, and functional characterization of 3'-SLN, offering a technical resource for researchers and drug development professionals dedicated to leveraging glycobiology for next-generation diagnostics and therapeutics.

The Fundamental Architecture and Biosynthesis of 3'-SLN

3'-Sialyl-N-acetyllactosamine is a terminal trisaccharide structure found on the non-reducing end of N-linked and O-linked glycans, as well as on glycolipids. Its canonical structure consists of a sialic acid (typically N-acetylneuraminic acid, Neu5Ac) linked via an α2,3-glycosidic bond to a galactose (Gal) residue, which in turn is β1,4-linked to an N-acetylglucosamine (GlcNAc) residue. This core unit is often presented as Neu5Acα2-3Galβ1-4GlcNAc.

The biosynthesis of 3'-SLN is a finely orchestrated process occurring within the Golgi apparatus, catalyzed by a specific family of sialyltransferases. The final step, the addition of the sialic acid moiety, is crucial for its function.

The Biosynthetic Pathway

The creation of the 3'-SLN motif is contingent on the prior synthesis of its precursor, the Type 2 LacNAc (N-acetyllactosamine) disaccharide (Galβ1-4GlcNAc). The terminal sialylation is then executed by a specific sialyltransferase.

Key Enzymatic Step:

-

Enzyme: Beta-galactoside alpha-2,3-sialyltransferase (EC 2.4.99.5), primarily ST3Gal4.

-

Substrate Donor: CMP-N-acetylneuraminic acid (CMP-Neu5Ac), the activated form of sialic acid.

-

Substrate Acceptor: Glycans terminating with the Galβ1-4GlcNAc-R sequence.

-

Reaction: The enzyme transfers Neu5Ac from CMP-Neu5Ac to the C3 hydroxyl group of the terminal galactose residue of the LacNAc unit.

The expression and activity of ST3Gal enzymes are tightly regulated and tissue-specific, leading to differential expression of 3'-SLN across various cell types and developmental stages. Dysregulation of these enzymes is a common hallmark of various pathologies, particularly cancer.

Figure 3: General workflow for mass spectrometry-based analysis of N-glycans, including 3'-SLN isomers.

Conclusion and Future Directions

3'-Sialyl-N-acetyllactosamine is far more than a simple carbohydrate structure; it is a master regulator of cell-cell communication with profound implications for immunology and oncology. Its function as a ligand for both selectins and Siglecs places it at a critical nexus of inflammation, immune tolerance, and cancer progression. The continued development of advanced analytical tools to probe its expression and function, coupled with targeted therapeutic strategies aimed at inhibiting its synthesis or blocking its interactions, holds immense promise. As our understanding of the glycome deepens, the significance of specific structures like 3'-SLN will undoubtedly continue to grow, paving the way for novel diagnostic and therapeutic paradigms.

References

-

Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2022). Essentials of Glycobiology, 4th edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]

-

Büll, C., Stoel, M. A., den Brok, M. H., & Adema, G. J. (2014). Sialic acids sweeten a tumor's life. Cancer Research, 74(12), 3199–3204. Available from: [Link]

-

LaFerté, S., & Dennis, J. W. (1989). Purification of two human serum sialyltransferases, CMP-N-acetylneuraminate:beta-D-galactoside alpha-2,6-sialyltransferase and CMP-N-acetylneuraminate:N-acetyllactosaminide alpha-2,3-sialyltransferase. Biochemical and Cell Biology, 67(2-3), 170–177. Available from: [Link]

-

Crocker, P. R., & Varki, A. (2001). Siglecs in the immune system. Immunology, 103(2), 137–145. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5461159, 3'-Sialyl-N-acetyllactosamine. Available from: [Link]

A Technical Guide to the Enzymatic Synthesis of the Sda Blood Group Antigen from 3'-Sialyl-N-acetyllactosamine

Abstract

The Sda (Sid) blood group antigen is a complex carbohydrate structure expressed on erythrocytes and in the secretions of approximately 96% of Caucasians.[1][2] Its biosynthesis is completed in a final, critical step: the addition of a β1,4-linked N-acetylgalactosamine (GalNAc) residue to a sialylated precursor. This guide provides an in-depth technical overview of this process, focusing on the enzymatic conversion of the precursor, 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc), into the Sda determinant. We will explore the molecular basis of this conversion, detail the role of the key glycosyltransferase B4GALNT2, and provide validated experimental protocols for its synthesis and structural verification. This document is intended to serve as a foundational resource for researchers in glycobiology, immunology, and therapeutic development who are investigating the roles of the Sda antigen in health and disease.[1][3]

Introduction: The Sda Antigen and its Precursor

The Sda Blood Group System

The Sda antigen is a carbohydrate epitope defined by the terminal structure: GalNAcβ1-4[NeuAcα2-3]Gal-R .[1][3] This structure is found on N- and O-linked glycans of glycoproteins as well as on glycolipids.[3] While prevalent in the Caucasian population, its expression level can vary significantly among individuals, with a very strong expression phenotype known as "Cad" or Sd(a++).[1][2] The clinical significance of the Sda antigen is multifaceted; it is implicated in susceptibility to infectious agents, chronic kidney disease, and has a complex, context-dependent role in cancer progression.[1][3][4] Understanding its biosynthesis is therefore crucial for developing diagnostics and therapeutics targeting these conditions.

The Precursor: 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc)

The immediate precursor for Sda antigen synthesis is a sialylated glycan terminating in the sequence NeuAcα2-3Galβ1-4GlcNAc-R , commonly known as 3'-Sialyl-N-acetyllactosamine (3'-SLacNAc) when R is a hydrogen or a linker.[5] This structure is a common terminal motif on many cell surface glycans. The key feature required for its conversion to the Sda antigen is the presence of a sialic acid (NeuAc) in an α2,3-linkage to a subterminal galactose (Gal) residue.[1][6] This specific arrangement creates the precise acceptor substrate recognized by the Sda synthase enzyme.

The Core Reaction: Enzymatic Conversion by B4GALNT2

The final and defining step in Sda antigen biosynthesis is catalyzed by a single enzyme: β-1,4-N-acetylgalactosaminyltransferase 2 (B4GALNT2) .[1][7][8]

Mechanism of Action

B4GALNT2 is a glycosyltransferase that facilitates the transfer of an N-acetylgalactosamine (GalNAc) monosaccharide from an activated sugar donor, UDP-GalNAc, to the acceptor substrate, 3'-SLacNAc. The enzyme demonstrates strict specificity, creating a β1,4-glycosidic bond between the transferred GalNAc and the C4 hydroxyl group of the galactose residue within the 3'-SLacNAc structure.[1][8] The presence of the α2,3-linked sialic acid on the galactose is an absolute requirement for acceptor recognition by the enzyme.[6]

The overall reaction is as follows:

3'-SLacNAc (Acceptor) + UDP-GalNAc (Donor) ---(B4GALNT2)---> Sda Antigen + UDP

Visualizing the Biosynthetic Pathway

The conversion from the precursor to the final Sda antigen is a precise structural modification.

Caption: Biosynthesis of the Sda antigen from its 3'-SLacNAc precursor.

Experimental Protocol: Synthesis and Verification

This section provides a comprehensive workflow for the in vitro synthesis of the Sda antigen and its subsequent structural validation. The protocol is designed as a self-validating system where the analytical results directly confirm the success of the enzymatic reaction.

Reagents and Materials

| Component | Supplier Example | Cat. No. Example | Suggested Final Conc. | Purpose |

| 3'-Sialyl-N-acetyllactosamine | Sigma-Aldrich | 102490-37-9 | 1-5 mM | Acceptor Substrate |

| UDP-GalNAc | Sigma-Aldrich | U5378 | 2-10 mM | Sugar Donor |

| Recombinant Human B4GALNT2 | R&D Systems | 7450-GT | 10-50 µg/mL | Enzyme Catalyst |

| MES Buffer (pH 6.5) | Sigma-Aldrich | M3671 | 50 mM | Reaction Buffer |

| Manganese Chloride (MnCl₂) | Sigma-Aldrich | M1787 | 10 mM | Divalent Cation Cofactor |

| Triton X-100 | Sigma-Aldrich | T8787 | 0.1% (v/v) | Detergent (Enzyme Stability) |

| C18 Sep-Pak Cartridge | Waters | WAT054955 | N/A | Product Purification |

Experimental Workflow Diagram

Caption: Experimental workflow for Sda antigen synthesis and validation.

Step-by-Step Methodology

Part 1: Enzymatic Synthesis & Purification

-

Reaction Setup: In a sterile microcentrifuge tube, combine the reaction components in the following order: MES buffer, MnCl₂, Triton X-100, UDP-GalNAc, and 3'-SLacNAc substrate. Vortex gently.

-

Enzyme Addition: Add the recombinant B4GALNT2 enzyme to the reaction mixture to initiate the reaction. The final reaction volume can be scaled as needed (e.g., 50 µL to 1 mL).

-

Causality Insight: The enzyme is added last to ensure all other reaction components are homogeneously mixed, allowing for a synchronized start to the catalytic process.

-

-

Incubation: Incubate the reaction at 37°C for 18-24 hours with gentle agitation. This provides sufficient time for the enzyme to process the substrate.

-

Reaction Termination: Terminate the reaction by heating the mixture to 95°C for 5 minutes. This denatures and inactivates the B4GALNT2 enzyme, preventing further modification. Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the denatured protein.

-

Purification: Carefully transfer the supernatant to a new tube. Purify the synthesized glycan and separate it from salts and unreacted UDP-GalNAc using a C18 Sep-Pak cartridge according to the manufacturer's protocol (elution with water or low-percentage acetonitrile). Lyophilize the purified product.

-

Self-Validation Checkpoint: Purification is essential. Contaminants like excess UDP-GalNAc or buffer salts can interfere with subsequent mass spectrometry and NMR analysis, leading to ambiguous results.

-

Part 2: Structural Validation

-

Mass Spectrometry (MS) Analysis:

-

Reconstitute a small aliquot of the lyophilized product in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).

-

Analyze using Electrospray Ionization Mass Spectrometry (ESI-MS) in negative ion mode.

-

Expected Result: A successful reaction is validated by the detection of a mass peak corresponding to the Sda antigen. The mass difference between the product and the precursor should correspond to the addition of a single GalNAc residue (203.19 Da).

-

| Analyte | Chemical Formula | Monoisotopic Mass (Da) | Expected [M-H]⁻ Ion (m/z) |

| 3'-SLacNAc (Precursor) | C₂₅H₄₂N₂O₁₉[9] | 674.24 | 673.23 |

| Sda Antigen (Product) | C₃₃H₅₅N₃O₂₄ | 877.32 | 876.31 |

| Mass Difference | C₈H₁₃NO₅ | 203.08 | +203.08 |

-

NMR Spectroscopy Analysis:

-

Reconstitute the bulk of the lyophilized product in deuterium oxide (D₂O).

-

Acquire 1D ¹H and 2D NMR spectra (e.g., COSY, HSQC). High-resolution NMR is a powerful tool for characterizing sialylated glycans.[10][11][12]

-

Expected Result: A successful synthesis is confirmed by the appearance of new signals in the ¹H and ¹³C spectra corresponding to the added β-GalNAc residue. Specifically, a new anomeric proton signal for the β-linked GalNAc (typically around 4.5-4.7 ppm) and characteristic signals from the N-acetyl group (around 2.0 ppm) should be observed. 2D NMR experiments will confirm the β1-4 linkage to the galactose residue.

-

Causality Insight: While MS confirms the correct mass, only NMR can definitively prove the correct stereochemistry (β-linkage) and regiochemistry (1-4 linkage) of the newly added sugar, providing unambiguous structural proof.[13]

-

Conclusion

The enzymatic synthesis of the Sda blood group antigen from its 3'-SLacNAc precursor is a highly specific and reproducible process governed by the glycosyltransferase B4GALNT2. The detailed workflow presented in this guide, combining controlled enzymatic synthesis with rigorous MS and NMR validation, provides a robust framework for producing and characterizing this important glycan. This enables further investigation into its biological functions and its potential as a target in drug development and clinical diagnostics.

References

-

Dall'Olio, F., & Malagolini, N. (2022). The Role of the Sda Carbohydrate Antigen and That of Its Cognate Glycosyltransferase B4GALNT2 in Health and Disease. International Journal of Molecular Sciences. [Link]

-

Sequencing.com. (n.d.). Decoding the SID System: Understanding, Diagnosing, and Genetic Testing for Blood Group Disorders. Sequencing.com. [Link]

-

Barb, A. W., & Prestegard, J. H. (2011). NMR Detection and Characterization of Sialylated Glycoproteins and Cell Surface Polysaccharides. Journal of Molecular Biology. [Link]

-

Groux-Degroote, S., et al. (2018). Schematic representation of the structure and biosynthesis of the Sda antigen. ResearchGate. [Link]

-

Dall'Olio, F., & Malagolini, N. (2023). The story of the Sda antigen and of its cognate enzyme B4GALNT2: What is new?. Glycoconjugate Journal. [Link]

-

Groux-Degroote, S., et al. (2021). B4GALNT2 Controls Sda and SLex Antigen Biosynthesis in Healthy and Cancer Human Colon. Cancers. [Link]

-

Greis, K. D., et al. (2022). Tandem mass spectrometry fragmentation patterns of sulfo-SDA cross-linked peptides. Journal of the American Society for Mass Spectrometry. [Link]

-

Donald, A. S., et al. (1987). Structure, biosynthesis and genetics of the Sda antigen. Biochemical Society Transactions. [Link]

-

Barb, A. W., & Prestegard, J. H. (2011). NMR detection and characterization of sialylated glycoproteins and cell surface polysaccharides. PubMed. [Link]

-

Dall'Olio, F., & Malagolini, N. (2022). The Sda Carbohydrate Antigen and Its Biosynthetic Enzyme B4GALNT2 in Health and Disease. Preprints.org. [Link]

-

GeneCards. (n.d.). B4GALNT2 Gene. GeneCards The Human Gene Database. [Link]

-

Wikipedia. (n.d.). Sid blood group system. Wikipedia. [Link]

-

Herkt, F., et al. (1988). Structure of a ganglioside with Cad blood group antigen activity. Biochemistry. [Link]

-

Cazal, P., et al. (1976). Polyagglutinability associated with the cad antigen. Haematologia. [Link]

-

PubChem. (n.d.). 3'-alpha-Sialyl-N-acetyllactosamine. PubChem. [Link]

-

Mou, L., et al. (2018). The Sda and Cad glycan antigens and their glycosyltransferase, β1,4GalNAcT-II, in xenotransplantation. Xenotransplantation. [Link]

-

Canales, A., et al. (2021). Molecular Recognition Insights of Sialic Acid Glycans by Distinct Receptors Unveiled by NMR and Molecular Modeling. Frontiers in Molecular Biosciences. [Link]

-

Mou, L., et al. (2018). The Sda and Cad glycan antigens and their glycosyltransferase, β1,4GalNAcT-II, in xenotransplantation. ResearchGate. [Link]

-

Stenfelt, L. (2019). Elucidating Genetic and Biochemical Aspects of the P1 and Sda Carbohydrate Histo-Blood Group Antigens. Semantic Scholar. [Link]

-

Duus, J. Ø., et al. (2022). Glycan Shape, Motions, and Interactions Explored by NMR Spectroscopy. JACS Au. [Link]

-

Kamerling, J. P. (2007). NMR Spectroscopy of Sialic Acids. ResearchGate. [Link]

-

HMDB. (n.d.). 3-Sialyl-N-acetyllactosamine. Human Metabolome Database. [Link]

-

RCSB PDB. (2020). PRD_900067 BIRD Summary Page. RCSB PDB. [Link]

-

Morton, J. A., & Terry, A. M. (1970). The Sda blood group antigen. Biochemical properties of urinary Sda. Vox Sanguinis. [Link]

-